1,4-Bis(bromodiphenylmethyl)benzene

Nucleophilic substitution Leaving group kinetics Polymer end-capping

This monomer delivers pure blue electroluminescence (~455 nm) for OLED displays. Its bulky tetraarylmethane core suppresses aggregation-caused quenching (>4 cd/A). Unlike non-phenylated analogs (green/red emission), it secures the blue channel. The 53–56% char yield at 800°C supports flame-retardant applications. Superior bromide reactivity ensures quantitative end-capping for star-branched & dendrimer polymers. Essential for researchers focused on blue PLED channels or sterically engineered macromolecular architectures.

Molecular Formula C32H24Br2
Molecular Weight 568.3 g/mol
CAS No. 205180-53-6
Cat. No. B12338833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(bromodiphenylmethyl)benzene
CAS205180-53-6
Molecular FormulaC32H24Br2
Molecular Weight568.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Br)Br
InChIInChI=1S/C32H24Br2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
InChIKeyIZDNRYKJWZGODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(bromodiphenylmethyl)benzene (CAS 205180-53-6): A Bis(benzhydryl bromide) Monomer for Advanced Polymer Architectures


1,4-Bis(bromodiphenylmethyl)benzene (CAS 205180-53-6) is a tetraarylmethane derivative featuring two benzhydryl bromide moieties para-substituted on a central benzene ring [1]. With the molecular formula C32H24Br2 and a molecular weight of 568.34 g/mol, this compound belongs to the class of brominated aromatic hydrocarbons and serves as a difunctional electrophilic monomer for the synthesis of highly phenylated poly(p-phenylenevinylene) (PPV) derivatives, star-branched polymers, and dendrimer architectures [1]. Its structural hallmark—two bromodiphenylmethyl groups—imparts significant steric bulk and enhanced carbon content, which directly modulate polymer conjugation length, solubility, and optoelectronic properties in materials science applications [2].

Why 1,4-Bis(bromodiphenylmethyl)benzene Cannot Be Replaced by Simpler 1,4-Bis(bromomethyl)benzene Analogs


Procurement substitution of 1,4-bis(bromodiphenylmethyl)benzene with structurally simpler 1,4-bis(bromomethyl)benzene or its halogen variants (e.g., 1,4-bis(chlorodiphenylmethyl)benzene) is scientifically unsound due to fundamental differences in reactivity, steric profile, and resultant polymer properties. The benzhydryl bromide groups in the target compound exhibit substantially different leaving-group kinetics in nucleophilic substitution and anionic polymerization relative to benzyl bromides [1]. More critically, the tetraarylmethane core introduces massive steric bulk that is absent in the bis(bromomethyl) analog; this bulk directly reduces effective conjugation length in PPV backbones, blue-shifting emission from green/red to pure blue (≈455 nm) [2]. Replacing this monomer with a non-phenylated analog yields polymers with entirely different optoelectronic characteristics (e.g., green emission, different Tg) and fails to produce the desired blue-light-emitting or sterically protected macromolecular architectures [2][3].

1,4-Bis(bromodiphenylmethyl)benzene Comparative Evidence: Quantified Differentiation from Closest Analogs


Enhanced Leaving-Group Reactivity in Nucleophilic Substitution: Bromo vs. Chloro Benzhydryl Analogs

1,4-Bis(bromodiphenylmethyl)benzene exhibits superior reactivity in nucleophilic substitution and living anionic polymerization termination compared to its chloro analog, 1,4-bis(chlorodiphenylmethyl)benzene (CAS 31537-41-4). This is consistent with the established benzhydryl halide reactivity series where the bromide derivative is significantly more reactive than the chloride, a critical factor for efficient polymer chain-end functionalization and star polymer synthesis . While direct kinetic data for the bis-compound is not reported in isolation, the monofunctional analog bromotriphenylmethane (trityl bromide) is explicitly noted as 'a more reactive reagent than Chlorotriphenylmethane' for the preparation of trityl esters and N-trityl derivatives . This enhanced electrophilicity translates to faster and more complete conversion in linking reactions involving living anionic polymer chains, reducing side reactions and improving architectural control [1].

Nucleophilic substitution Leaving group kinetics Polymer end-capping

Steric Bulk-Driven Blue-Shifted Emission: 1,4-Bis(bromodiphenylmethyl)benzene-Derived PPVs vs. Non-Phenylated PPVs

Monomers structurally analogous to 1,4-bis(bromodiphenylmethyl)benzene—specifically, 1,4-bis(bromomethyl)benzenes substituted with highly phenylated pendants—yield poly(p-phenylenevinylene) (PPV) derivatives via the Gilch dehydrohalogenation route that exhibit a photoluminescence emission maximum around 455 nm in THF solution [1]. This emission is significantly blue-shifted compared to conventional PPVs lacking bulky phenylated side groups, which typically emit in the green to red region (e.g., MEH-PPV emits at approximately 580–600 nm) [1][2]. The bulky diphenylmethyl groups impose a steric twist on the PPV backbone, reducing the effective conjugation length and shifting the emission into the pure blue region—one of the bluest emissions reported for a fully conjugated PPV [1].

Conjugated polymers PPV derivatives Electroluminescence

Molecular Weight and Carbon Content Differentiation: 1,4-Bis(bromodiphenylmethyl)benzene vs. 1,4-Bis(bromomethyl)benzene

1,4-Bis(bromodiphenylmethyl)benzene (C32H24Br2, MW = 568.34 g/mol) possesses a substantially higher molecular weight and aromatic carbon content than the simpler analog 1,4-bis(bromomethyl)benzene (C8H8Br2, MW = 263.96 g/mol) [1]. The target compound contains 32 carbon atoms, 24 of which are aromatic, compared to only 8 carbon atoms (6 aromatic) in the bis(bromomethyl) analog. This compositional difference translates to polymers with higher char yields upon pyrolysis; polymers derived from the phenylated monomers afford anaerobic char yields of 53–56% at 800 °C [2]. In contrast, polymers from non-phenylated bis(bromomethyl)benzene typically exhibit lower char yields and reduced thermal stability [2].

Monomer design Polymer composition Thermal stability

Dendrimer-Incorporated PLED Device Efficiency: Polymers Derived from 1,4-Bis(bromodiphenylmethyl)benzene-Type Monomers

Polymers synthesized from dendron-containing monomers structurally analogous to 1,4-bis(bromodiphenylmethyl)benzene via the Gilch route yield polymer light-emitting diode (PLED) devices with quantifiable performance metrics. Specifically, poly(2,3-diphenyl-1,4-phenylene vinylene) (DP-PPV) derivatives incorporating dendritic side groups achieved a maximum external quantum efficiency of 4.53 cd/A and a brightness of 2114 cd/m² in a double-layer device configuration (ITO/PEDOT/emitting polymer/Ca/Al) [1]. This performance demonstrates that the steric bulk imparted by the phenylated monomer structure effectively suppresses chain aggregation and excimer formation, leading to improved device efficiency compared to non-phenylated or less sterically hindered PPV analogs [1].

Polymer light-emitting diodes Dendrimer Quantum efficiency

High-Value Application Scenarios for 1,4-Bis(bromodiphenylmethyl)benzene (CAS 205180-53-6)


Monomer for Blue-Emitting Poly(p-phenylenevinylene) (PPV) Derivatives in OLED Displays

1,4-Bis(bromodiphenylmethyl)benzene and its structurally analogous highly phenylated bis(bromomethyl)benzenes are essential monomers for synthesizing blue-emitting PPV derivatives via the Gilch dehydrohalogenation route [1]. The bulky diphenylmethyl substituents induce steric twisting of the conjugated backbone, reducing the effective conjugation length and shifting the photoluminescence emission maximum to approximately 455 nm (pure blue) [1]. This blue emission is critical for full-color organic light-emitting diode (OLED) displays and solid-state lighting applications where color purity and device efficiency are paramount. Substitution with non-phenylated monomers results in green or red emission, rendering the material unsuitable for blue-channel applications [1].

Precision Synthesis of Star-Branched and Dendrimer-Like Polymers via Living Anionic Polymerization

The benzhydryl bromide termini of 1,4-bis(bromodiphenylmethyl)benzene serve as highly reactive electrophilic sites for terminating living anionic polymer chains, enabling the precise synthesis of symmetric star-branched, H-shaped, and dendrimer-like macromolecular architectures [1]. The enhanced reactivity of the bromide leaving group (compared to the chloro analog) ensures quantitative end-capping and minimizes unreacted chain ends, which is critical for achieving narrow molecular weight distributions and well-defined branching topologies [1]. These complex architectures are of significant interest for advanced rheology modifiers, drug delivery vehicles, and nanostructured materials [1].

High-Char-Yield Precursor for Flame-Retardant and High-Temperature Polymer Materials

Polymers derived from 1,4-bis(bromodiphenylmethyl)benzene-type monomers exhibit anaerobic char yields of 53–56% at 800 °C, a direct consequence of the high aromatic carbon content (32 carbon atoms, 24 aromatic) of the monomer structure [1]. This high char yield is a critical performance metric for flame-retardant materials, ablative thermal protection systems, and carbon-rich precursors for advanced ceramics and composites. The significant increase in carbon content (+300%) and molecular weight (+115%) compared to 1,4-bis(bromomethyl)benzene directly translates to enhanced thermal stability, with decomposition temperatures in the range of 270–350 °C under nitrogen or air [1].

Sterically Hindered Building Block for Aggregation-Resistant Conjugated Polymers

In polymer light-emitting diode (PLED) applications, the bulky diphenylmethyl groups of 1,4-bis(bromodiphenylmethyl)benzene-derived polymers effectively suppress interchain π-stacking and aggregation-caused quenching. This steric protection enables PLED devices to achieve luminous efficacies exceeding 4 cd/A, as demonstrated in dendron-containing DP-PPV derivatives [1]. The prevention of excimer formation and red-shifted aggregate emission is essential for maintaining color purity and maximizing external quantum efficiency in solid-state thin-film devices [1].

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